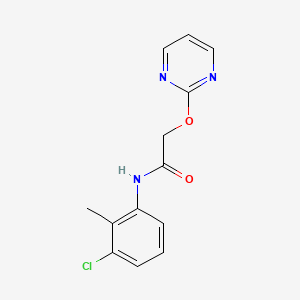

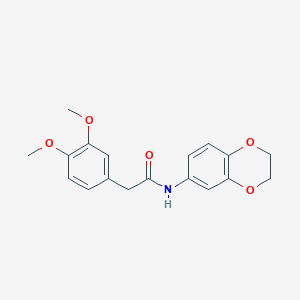

![molecular formula C17H11F3N2O2 B5564167 2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)

2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide” is a complex organic molecule. It contains a cyano group (-CN), a furyl group (a five-membered ring containing oxygen), a trifluoromethyl group (-CF3), and a phenyl group (a six-membered carbon ring). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, furyl, trifluoromethyl, and phenyl groups would likely contribute to the overall shape and electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles . The furyl group could potentially participate in aromatic electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of the cyano and trifluoromethyl groups could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications

Oxidative Cyclization and Synthesis of Cyano Derivatives

One application involves the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides using manganese(III) acetate, leading to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This process highlights the compound's potential in regio- and stereoselective synthesis, demonstrating its role in creating structurally complex and functionally diverse molecules (Burgaz et al., 2007).

Liquid Crystal Synthesis

Another application includes the synthesis of liquid-crystal 2-cyano-5-[p-alkyl(alkoxy)phenyl]pyridines by reacting 1-dimethylamino-3-dimethylimmonia-2-[p-alkyl(alkoxy)phenyl]propene perchlorates with 2-acetylfuran. This process underscores the importance of 2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide in the development of materials with specific optical properties, such as liquid crystals (Pavlyuchenko et al., 1980).

Synthesis of Furan Derivatives

Research into furan derivatives, including the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, highlights the compound's utility in exploring new chemical entities with potential biological activities, even though desired antibacterial activity was not observed in one study. This reflects the compound's broader applicability in synthetic organic chemistry and drug discovery processes (Saikachi & Suzuki, 1959).

Fluorescent and Dual Emissive Analogues

The rational design and synthesis of 2-thienyl-, 2-furyl- and 2-phenyl-3-hydroxychromones bonded to the C-5 position of deoxyuridine for DNA research applications show the adaptability of 2-cyano derivatives in creating environment-sensitive fluorescent dyes, useful for sensing interactions in biological systems (Barthes et al., 2015).

Catalytic Cyclopropanation

Catalytic cyclopropanation of alkenes, facilitated by (2-furyl)carbene complexes from 1-benzoyl-cis-1-buten-3-yne with transition metal compounds, demonstrates the compound's role in catalysis, offering pathways to synthesizing cyclopropane derivatives, which are valuable in various chemical syntheses (Miki et al., 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, it would interact with biological targets in the body to exert its effects . If it’s used as a chemical reagent, its mechanism of action would involve its reactivity towards other chemicals .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2E,4E)-2-cyano-5-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]penta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-5-2-6-14(10-13)22-16(23)12(11-21)4-1-7-15-8-3-9-24-15/h1-10H,(H,22,23)/b7-1+,12-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHQZDQUBASZEN-HOTXFKOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=CC=CC2=CC=CO2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C(=C/C=C/C2=CC=CO2)/C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

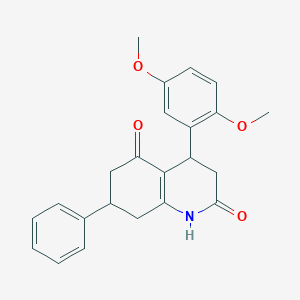

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

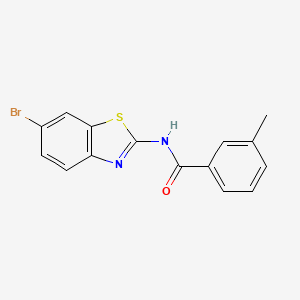

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)

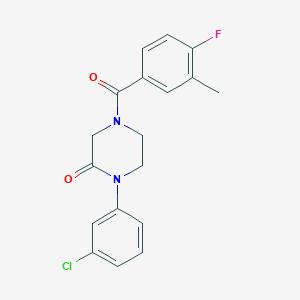

![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[6-(morpholin-4-ylcarbonyl)pyrazin-2-yl]pyrrolidin-3-amine](/img/structure/B5564178.png)